molecular formula C2H6N2OS B093352 (Hydroxymethyl)thiourea CAS No. 1000-83-5

(Hydroxymethyl)thiourea

Cat. No.: B093352
CAS No.: 1000-83-5
M. Wt: 106.15 g/mol
InChI Key: CALBDOUFMLLGQH-UHFFFAOYSA-N
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Description

(Hydroxymethyl)thiourea is an organosulfur compound with the chemical formula CH₂OHNHCSNH₂ It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Hydroxymethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of thiourea with formaldehyde. The reaction typically occurs in an aqueous medium under mild conditions. The general reaction is as follows:

NH2CSNH2+CH2OCH2OHNHCSNH2\text{NH}_2\text{CSNH}_2 + \text{CH}_2\text{O} \rightarrow \text{CH}_2\text{OHNHCSNH}_2 NH2​CSNH2​+CH2​O→CH2​OHNHCSNH2​

Another method involves the reaction of thiourea with chloromethyl alcohol in the presence of a base. This method provides a straightforward route to this compound with high yields.

Industrial Production Methods

Industrial production of this compound often employs the reaction of thiourea with formaldehyde due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Hydroxymethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert it to simpler thiourea derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiourea derivatives, sulfonic acids, and sulfoxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Hydroxymethyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Medicine: Research has explored its use in the development of new pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.

    Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of (Hydroxymethyl)thiourea involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Its hydroxymethyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound of (Hydroxymethyl)thiourea, lacking the hydroxymethyl group.

    Methylthiourea: A derivative where a methyl group replaces one of the hydrogen atoms in thiourea.

    Ethylthiourea: Similar to methylthiourea but with an ethyl group.

Uniqueness

This compound is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and enhances its potential biological activity compared to its simpler counterparts.

Properties

IUPAC Name

hydroxymethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2OS/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALBDOUFMLLGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061380
Record name (Hydroxymethyl)thiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-83-5
Record name N-(Hydroxymethyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxymethylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N-(hydroxymethyl)-
Source EPA Chemicals under the TSCA
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Record name (Hydroxymethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (hydroxymethyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDROXYMETHYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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